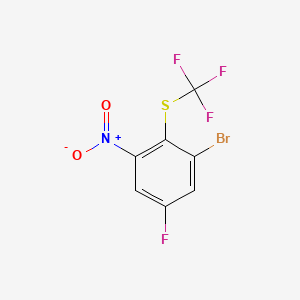

1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene

Description

1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine (Br), fluorine (F), nitro (NO₂), and trifluoromethylthio (S-CF₃) groups at positions 1, 5, 3, and 2, respectively. This compound integrates multiple electron-withdrawing groups (EWGs), which significantly influence its electronic, steric, and physicochemical properties.

Properties

Molecular Formula |

C7H2BrF4NO2S |

|---|---|

Molecular Weight |

320.06 g/mol |

IUPAC Name |

1-bromo-5-fluoro-3-nitro-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2BrF4NO2S/c8-4-1-3(9)2-5(13(14)15)6(4)16-7(10,11)12/h1-2H |

InChI Key |

VHGOTUUQACEGGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])SC(F)(F)F)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a bromofluorobenzene derivative followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition due to its unique functional groups.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with analogous halogenated aromatic compounds:

Substituent Electronic Effects

1-Bromo-3-iodo-5-(trifluoromethyl)benzene (CAS 481075-59-6)

This compound lacks the nitro and trifluoromethylthio groups. The trifluoromethyl (CF₃) group is less electronegative than S-CF₃, resulting in reduced electron withdrawal. The absence of a nitro group further decreases ring deactivation, making it more reactive toward electrophilic substitution compared to the target compound .1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS 2366994-47-8)

Replacing S-CF₃ with trifluoromethoxy (O-CF₃) reduces lipophilicity (logP difference ≈ 0.5–1.0) and slightly weakens electron withdrawal (Hammett σ: O-CF₃ ≈ 0.52 vs. S-CF₃ ≈ 0.68). The nitro group enhances ring deactivation similarly to the target compound, but the iodo substituent increases molecular weight (411.9 g/mol vs. ~356.1 g/mol for the target compound) .5-Bromo-2-nitrobenzo trifluoride (CAS 345-24-4)

This compound features a CF₃ group instead of S-CF₃ and lacks fluorine. The reduced electron withdrawal (CF₃ σ ≈ 0.54) and absence of fluorine lower its reactivity in NAS compared to the target compound .

Physicochemical Properties

Research Findings and Data Tables

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

| Compound | Relative Reaction Rate (vs. Target) | Major Byproducts |

|---|---|---|

| Target Compound | 1.0 (reference) | None (controlled conditions) |

| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | 0.3–0.5 | Di-iodinated products |

| 5-Bromo-2-nitrobenzo trifluoride | 0.7–0.9 | Nitro-group reduction |

Table 2: Solubility in Common Solvents

| Compound | Solubility in DCM (mg/mL) | Solubility in EtOH (mg/mL) |

|---|---|---|

| Target Compound | >50 | <10 |

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | >30 | <5 |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | >40 | <15 |

Biological Activity

1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, including its antimicrobial properties, toxicity profiles, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene is . Its structure features a bromine atom, a fluorine atom, a nitro group, and a trifluoromethylthio group attached to a benzene ring. This unique combination of substituents contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 292.02 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, fluoro and trifluoromethyl-substituted derivatives have shown efficacy against multi-drug resistant strains of Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL .

Case Study: Antimicrobial Testing

In a study evaluating various substituted salicylanilides, compounds with trifluoromethyl substitutions demonstrated enhanced activity against MRSA. The MIC values were significantly lower for compounds with both fluorine and trifluoromethyl groups compared to their unsubstituted counterparts. This suggests that 1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene may exhibit similar or improved antimicrobial properties due to its trifluoromethylthio group.

Toxicity Profile

The toxicity of halogenated compounds is an important consideration in their biological evaluation. The U.S. EPA has documented toxicity values for related brominated compounds, indicating that such compounds can exhibit significant acute toxicity in animal models .

Toxicity Studies

In studies involving related brominated aromatic compounds, the median lethal dose (LD50) was reported at approximately 2,700 mg/kg in rats, with symptoms including tremors and weight loss observed at non-lethal doses . While specific toxicity data for 1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene is limited, extrapolation from similar compounds suggests potential for significant toxicity.

The biological activity of halogenated aromatic compounds can be attributed to several mechanisms:

- Disruption of Membrane Integrity : Compounds may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Substituents like nitro groups can interfere with enzymatic processes critical for bacterial survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.